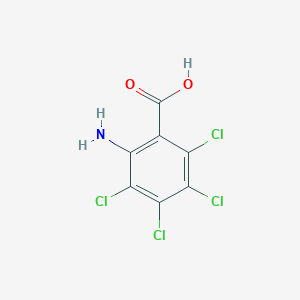
Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a chemical compound that has been extensively studied in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway. It has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
生化学的および生理学的効果
Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. It has also been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One of the advantages of Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, which makes it suitable for use in lab experiments. However, one of the limitations of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate. One area of research could focus on the development of new derivatives of this compound with improved biological activities. Another area of research could focus on the use of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, future research could also focus on the development of new synthetic methods for the production of this compound.
合成法
The synthesis of Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate involves a multi-step process. The first step involves the condensation of 3-ethoxybenzaldehyde with dimedone to form a diketone intermediate. The diketone is then reacted with methylamine and acetic anhydride to form the final product.
科学的研究の応用
Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been extensively studied for its biological activities. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
特性
CAS番号 |
5803-98-5 |
|---|---|
製品名 |
Methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
分子式 |
C22H27NO4 |
分子量 |
369.5 g/mol |
IUPAC名 |
methyl 4-(3-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-6-27-15-9-7-8-14(10-15)19-18(21(25)26-5)13(2)23-16-11-22(3,4)12-17(24)20(16)19/h7-10,19,23H,6,11-12H2,1-5H3 |
InChIキー |
BZTUWLBJGYVUKO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
正規SMILES |
CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



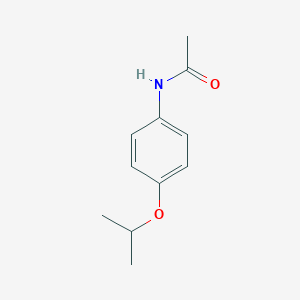
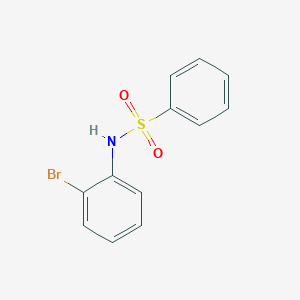
![Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B187017.png)
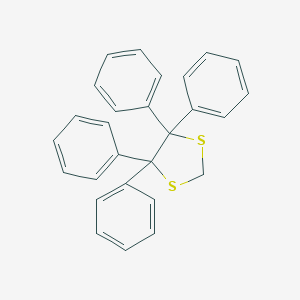
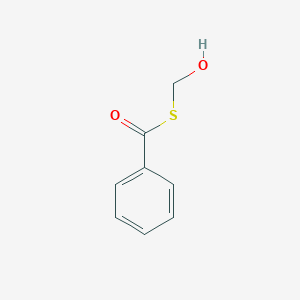
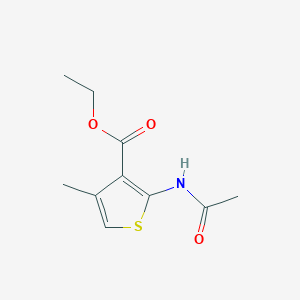
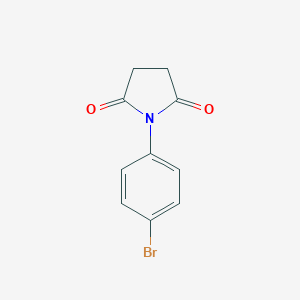
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)

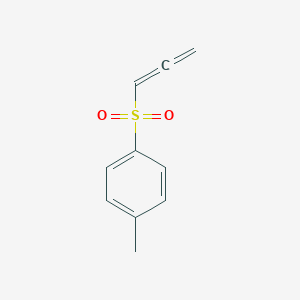
![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
